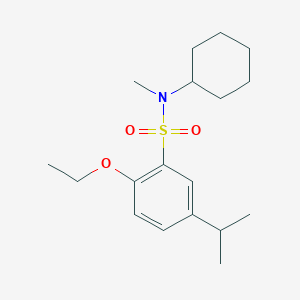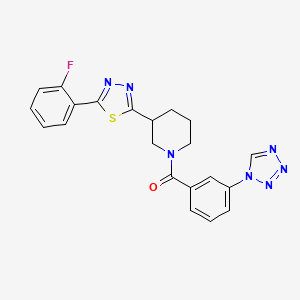![molecular formula C32H30N6O5S2 B2500428 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 362507-16-2](/img/structure/B2500428.png)
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that features a variety of functional groups, including pyrazole, thiophene, triazole, and furan
Métodos De Preparación
The synthesis of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrazole ring: This step typically involves the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the thiophene ring: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the triazole ring: This step often involves a cyclization reaction using azide and alkyne precursors.
Attachment of the furan ring: This can be done through a nucleophilic substitution reaction.
Final assembly: The various fragments are then connected through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize cost, potentially using flow chemistry techniques to enhance efficiency.
Análisis De Reacciones Químicas
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, this compound may exhibit biological activity, making it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, especially those involving its various functional groups.
Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Catalysis: The compound’s functional groups could be explored for catalytic activity in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s various functional groups would interact with the target’s active site, leading to inhibition or modulation of its activity.
Comparación Con Compuestos Similares
Similar compounds to N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide include:
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide: This compound has a benzamide group instead of a furan-2-carboxamide group, which may alter its biological activity and chemical properties.
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide: This compound has a thiophene-2-carboxamide group instead of a furan-2-carboxamide group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which can provide a diverse range of chemical and biological activities.
Propiedades
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O5S2/c1-20-8-4-9-21(16-20)37-28(18-33-31(40)26-12-6-14-43-26)34-35-32(37)45-19-29(39)38-24(17-23(36-38)27-13-7-15-44-27)22-10-5-11-25(41-2)30(22)42-3/h4-16,24H,17-19H2,1-3H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGIQUPWHVUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)
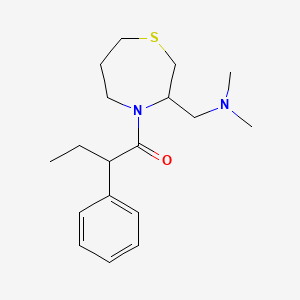
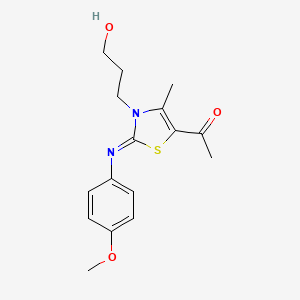
![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)
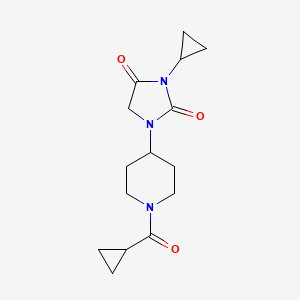
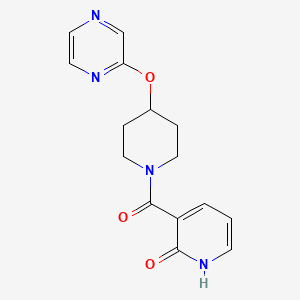
![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)
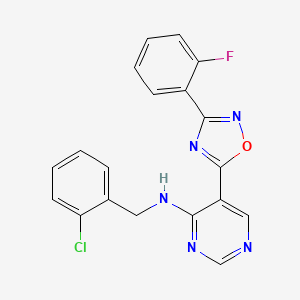
![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
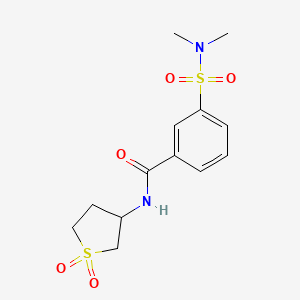
![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![4-ethyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2500365.png)
